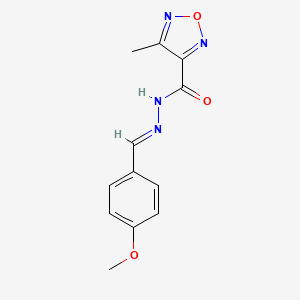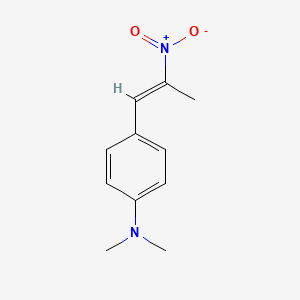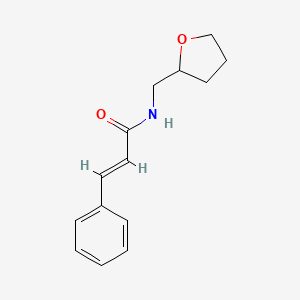![molecular formula C15H13F3N2O2 B3849413 N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3849413.png)
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as MTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Aplicaciones Científicas De Investigación
MTU has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. MTU has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. MTU has also been investigated for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain ion channels in the brain. Additionally, MTU has been studied as a potential drug candidate for the treatment of various diseases, including diabetes and obesity.
Mecanismo De Acción
The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the body. MTU has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MTU has also been shown to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and heat in the body.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects in the body. MTU has been shown to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. MTU has also been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders. Additionally, MTU has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases, including diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and ion channels in the body. However, there are also limitations to the use of MTU in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on MTU, including further investigation of its mechanism of action and potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the potential toxicity of MTU and to develop safer and more effective derivatives of the compound. Finally, MTU may have potential applications in drug discovery, and further research is needed to explore its potential as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea, or MTU, is a urea derivative that has been extensively studied for its potential applications in scientific research. MTU has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. MTU has potential applications in cancer research, neuroscience, and drug discovery, and there are several future directions for research on the compound. Further research is needed to fully understand the potential applications and limitations of MTU in scientific research.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-11-8-6-10(7-9-11)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQAOZKHUQIJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3849334.png)




![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)

![5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849381.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B3849421.png)


